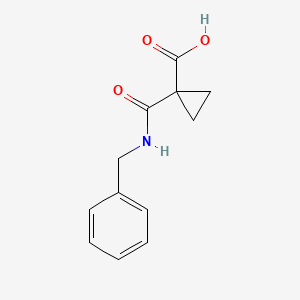

1-(Benzylcarbamoyl)cyclopropan-1-carbonsäure

Übersicht

Beschreibung

1-Benzylcarbamoyl-cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.

BenchChem offers high-quality 1-Benzylcarbamoyl-cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylcarbamoyl-cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ethylenbiosynthese und -signalisierung

1-(Benzylcarbamoyl)cyclopropan-1-carbonsäure (ACC) dient als Vorläufer für das Pflanzenhormon Ethylen. Ethylen spielt eine zentrale Rolle bei der Regulierung von Entwicklungsprozessen, Stressantworten und Interaktionen mit anderen Phytohormonen . Die Biosynthese von Ethylen beginnt mit der Umwandlung von Methionin zu S-Adenosyl-L-Methionin (SAM), gefolgt von der Umwandlung von SAM zu ACC durch ACC-Synthase (ACS). ACC wird anschließend durch ACC-Oxidase (ACO) zu Ethylen oxidiert. Obwohl ACC traditionell als Ethylenvorläufer betrachtet wird, deuten neuere Erkenntnisse darauf hin, dass ACC auch unabhängig von der Ethylenbiosynthese wirkt und an der Zellwandsignalisierung, der Teilung von Schließzellmutterzellen und der Pathogenvirulenz beteiligt ist .

Pathogenvirulenz

Pathogene nutzen ACC-bezogene Pfade während der Infektion. Forscher untersuchen, wie Pathogene die ACC-Spiegel manipulieren, um ihre Virulenz zu verstärken. Die gezielte Ansprache von ACC-bezogenen Prozessen könnte neue Ansätze für die Krankheitsbekämpfung bieten.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit vielfältigen Anwendungen in der Pflanzenbiologie, Stressantworten und Pathogeninteraktionen ist. Seine Doppelrolle als Ethylenvorläufer und unabhängiges Signalmolekül fasziniert Wissenschaftler weiterhin und bietet spannende Möglichkeiten für zukünftige Forschung . Wenn Sie weitere Details oder zusätzliche Anwendungen wünschen, können Sie gerne fragen! 😊

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPURTBBOFIUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)

![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)